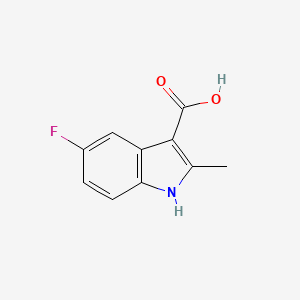

5-fluoro-2-methyl-1H-indole-3-carboxylic acid

Description

Overview of Indole Chemistry and Classification

Indole represents one of the most fundamental heterocyclic systems in organic chemistry, characterized by its bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The compound is classified as an aromatic heterocycle with the molecular formula C₈H₇N, where the nitrogen atom participates in the aromatic electron system. This structural framework serves as the foundation for an extensive class of compounds known as indole derivatives, which encompass more than 4,100 known different compounds, making it one of the largest classes of alkaloids.

The classification of indole derivatives follows several systematic approaches based on their biosynthetic origins and structural characteristics. According to established taxonomic frameworks, indole alkaloids are distinguished by their biosynthetic pathways, dividing them into two primary categories: isoprenoid and non-isoprenoid types. Non-isoprenoid derivatives include simple derivatives of indole, simple derivatives of β-carboline, pyrroloindole alkaloids, indole-3-carbinol, indole-3-acetic acid, tryptamines, and carbazoles. The isoprenoid category encompasses hemiterpenoids such as ergot alkaloids, monoterpenoids including strictosidine, catharanthine, yohimbine, vinca alkaloids, strychnine, and ellipticine.

Indole compounds exhibit remarkable structural diversity and biological significance across multiple domains of chemistry and biology. The aromatic nature of the indole ring system allows for extensive electrophilic substitution reactions, primarily occurring at position 3. This reactivity pattern has enabled the development of numerous synthetic methodologies for accessing complex indole derivatives with varied substitution patterns. The fundamental indole structure occurs naturally in human biological systems, most notably as the amino acid tryptophan and neurotransmitter serotonin. These naturally occurring indole compounds demonstrate the critical importance of this heterocyclic system in biological processes and have inspired the development of synthetic analogs for pharmaceutical applications.

The chemical properties of indole derivatives are significantly influenced by the electronic characteristics of substituents attached to the core ring system. Fluorine substitution, in particular, introduces unique electronic and steric effects that can dramatically alter the chemical and biological properties of indole compounds. The incorporation of fluorine atoms enhances metabolic stability, alters lipophilicity, and can improve bioavailability through strategic modulation of molecular properties. Carboxylic acid functionality provides additional chemical reactivity and potential for further structural modifications, making compounds like 5-fluoro-2-methyl-1H-indole-3-carboxylic acid particularly valuable as synthetic intermediates and bioactive molecules.

Historical Context and Development of Fluorinated Indole Derivatives

The historical development of fluorinated indole derivatives represents a significant evolution in heterocyclic chemistry that began with the fundamental discovery of indole itself. The compound indole was first isolated in 1866 by Adolf von Baeyer through the decomposition of indigo dye, and its name derives from a portmanteau of the words "indigo" and "oleum". This initial discovery laid the groundwork for understanding the structural characteristics and chemical behavior of the indole ring system, which would later become the foundation for developing fluorinated analogs.

The first indole alkaloid, strychnine, was isolated by Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1818 from plants of the genus Strychnos. The correct structural formula of strychnine was not determined until 1947, although the presence of the indole nucleus in its structure was established somewhat earlier. This lengthy period of structural elucidation highlights the complexity of indole chemistry and the challenges faced by early chemists in understanding these heterocyclic systems. The historical context reveals that indole alkaloids have been known for their biological activities for centuries, with Aztecs using psilocybin mushrooms containing alkaloids psilocybin and psilocin, and the flowering plant Rauvolfia serpentina containing reserpine being used as medicine in India around 1000 BC.

The development of fluorinated indole derivatives emerged as a more recent advancement in organic chemistry, driven by the recognition that fluorine incorporation could significantly enhance the biological and chemical properties of organic molecules. The systematic exploration of fluorine-containing indoles gained momentum in the late 20th century as synthetic methodologies for selective fluorination became more sophisticated. Research groups began investigating various approaches to introduce fluorine atoms into indole scaffolds, leading to the development of novel synthetic strategies and the discovery of unique biological activities associated with fluorinated indole derivatives.

Contemporary research has demonstrated that fluorinated indole derivatives possess enhanced pharmacological properties compared to their non-fluorinated counterparts. Studies have shown that fluorine substitution can improve metabolic stability, alter binding affinity to biological targets, and modify pharmacokinetic properties. The strategic placement of fluorine atoms on the indole ring system has become a valuable tool in medicinal chemistry for optimizing drug candidates and developing new therapeutic agents. Modern synthetic approaches have enabled the preparation of complex fluorinated indole derivatives with precise control over substitution patterns, leading to compounds like this compound that combine multiple functional groups in a single molecule.

Significance in Chemical Sciences and Research Landscape

The significance of this compound in the contemporary chemical sciences landscape extends across multiple research domains, reflecting the compound's unique structural features and emerging applications. This fluorinated indole derivative occupies a distinctive position in heterocyclic chemistry due to its combination of fluorine substitution, methyl group incorporation, and carboxylic acid functionality, creating a molecular platform with diverse chemical reactivity and biological potential. The compound's significance is evidenced by its inclusion in major chemical databases and its utilization in specialized research applications, particularly in proteomics and pharmaceutical development.

Research investigations have demonstrated that this compound exhibits notable biological activities that contribute to its scientific importance. Studies indicate that the compound may function as an antagonist at the glycine binding site of the N-methyl-D-aspartate receptor complex, which plays a crucial role in excitatory neurotransmission in the central nervous system. This neurochemical activity positions the compound as a valuable research tool for investigating synaptic transmission and neuroplasticity mechanisms. Additionally, preliminary investigations suggest potential anti-cancer properties through the inhibition of specific cellular pathways involved in tumor growth, though these findings require further validation through comprehensive studies.

The compound's utility in proteomics applications represents another significant aspect of its research value. In proteomics research, this compound is employed in specific labeling strategies for protein analysis, contributing to protein identification and characterization methodologies. This application demonstrates the compound's versatility beyond traditional pharmaceutical development, highlighting its role in advancing analytical biochemistry and molecular biology research techniques. The strategic incorporation of fluorine and carboxylic acid functionalities provides unique chemical handles for bioconjugation and protein modification strategies.

The broader research landscape reveals that fluorinated indole derivatives, including this compound, represent important structural scaffolds for drug discovery and development. Heterocyclic indole compounds have been associated with diverse biological activities, including anti-inflammatory, anticonvulsant, antidepressant, antihistamine, antitubercular, antidiabetic, anthelmintic, antiallergic, antiviral, antibacterial, and antifungal properties. This extensive range of biological activities underscores the importance of indole derivatives in medicinal chemistry and supports continued research into novel fluorinated analogs. The development of synthetic methodologies for accessing fluorinated indole derivatives has become an active area of research, with recent advances enabling more efficient and selective preparation of these compounds.

Structural Characterization Overview

The structural characterization of this compound reveals a complex molecular architecture that combines multiple functional elements within the indole heterocyclic framework. The compound possesses the molecular formula C₁₀H₈FNO₂ with a molecular weight of 193.17 g/mol, and its structure can be represented by the SMILES notation O=C(C1=C(C)NC2=C1C=C(F)C=C2)O. This structural representation illustrates the precise positioning of the fluorine atom at the 5-position of the indole ring, the methyl substituent at the 2-position, and the carboxylic acid group at the 3-position, creating a unique substitution pattern that influences the compound's chemical and biological properties.

The stereochemical and electronic characteristics of this compound are determined by the specific arrangement of its substituents on the indole core. The compound exhibits notable physicochemical properties, including an estimated logarithm of the partition coefficient (XLogP3) of 2.1, indicating moderate lipophilicity. The hydrogen bonding characteristics are defined by two hydrogen bond donor groups and three hydrogen bond acceptor sites, contributing to the compound's polarity and potential for intermolecular interactions. The topological polar surface area is calculated as 53.1 Ų, which influences the compound's membrane permeability and bioavailability characteristics.

The structural analysis reveals that the fluorine substitution at the 5-position introduces significant electronic effects that alter the electron density distribution throughout the indole ring system. Fluorine's high electronegativity creates electron-withdrawing effects that increase the acidity of the carboxylic acid group, with an estimated pKa in the range of 3.5-4.0, thereby enhancing solubility in basic media. The methyl group at the 2-position provides steric effects that may influence the compound's crystalline packing and metabolic stability, as methylation at this position in indole derivatives has been associated with improved oral bioavailability in preclinical models.

Comparative structural analysis with related indole derivatives demonstrates the unique features of this compound within the broader class of fluorinated indoles. The planar structure of the compound facilitates effective interactions within biological systems, making it a valuable scaffold for drug design and development. Crystallographic considerations suggest that the compound likely exhibits distinct packing arrangements compared to non-methylated analogs due to steric hindrance from the 2-methyl substituent, though comprehensive crystallographic data for this specific compound remain limited in the current literature. The molecular complexity arising from the combination of fluorine substitution, methyl incorporation, and carboxylic acid functionality creates a versatile chemical platform with significant potential for further structural modifications and applications in chemical research.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₈FNO₂ | Defines elemental composition |

| Molecular Weight | 193.17 g/mol | Influences pharmacokinetic properties |

| XLogP3 | 2.1 | Indicates moderate lipophilicity |

| Hydrogen Bond Donors | 2 | Affects solubility and binding |

| Hydrogen Bond Acceptors | 3 | Influences molecular interactions |

| Topological Polar Surface Area | 53.1 Ų | Correlates with membrane permeability |

| Heavy Atom Count | 14 | Structural complexity indicator |

| Rotatable Bond Count | 1 | Molecular flexibility measure |

Properties

IUPAC Name |

5-fluoro-2-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-5-9(10(13)14)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAYHXNJUDRPLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543191 | |

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98621-77-3 | |

| Record name | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for constructing indole derivatives. This approach involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

- Starting Material: A fluorinated phenylhydrazine derivative is reacted with a methyl-substituted ketone.

- Reaction Conditions: Acidic catalysts such as hydrochloric acid or sulfuric acid are used to facilitate cyclization.

- Outcome: The resulting intermediate undergoes rearrangement to form the indole core with a fluoro and methyl substitution.

- High regioselectivity.

- Straightforward reaction conditions.

Functionalization of Preformed Indoles

This method involves the functionalization of a pre-synthesized indole ring to introduce the fluoro and carboxylic groups.

- Fluorination: A 2-methylindole is selectively fluorinated at the 5-position using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

- Carboxylation: The 3-position is carboxylated via lithiation followed by reaction with carbon dioxide.

- Acid Workup: The intermediate is treated with aqueous acid to yield the final product.

- NFSI or Selectfluor for fluorination.

- n-Butyllithium (n-BuLi) for lithiation.

- Requires precise control of reaction conditions to avoid over-fluorination or side reactions.

Ester Hydrolysis Approach

This method uses an ester precursor, such as ethyl 5-fluoro-2-methylindole-3-carboxylate, which is hydrolyzed to produce the carboxylic acid derivative.

- Ester Formation: Ethylation of an indole precursor with ethyl chloroformate.

- Hydrolysis: The ester is hydrolyzed under basic or acidic conditions to yield this compound.

- Basic hydrolysis: Sodium hydroxide in ethanol-water mixture.

- Acidic hydrolysis: Dilute hydrochloric acid under reflux.

- Simple and efficient conversion of esters to acids.

- High yield under optimized conditions.

Direct Carboxylation of Fluorinated Indoles

Direct carboxylation involves the reaction of a pre-fluorinated indole with carbon dioxide under high pressure.

- Fluorinated Indole: Starting material is a commercially available or synthesized 5-fluoroindole.

- Carboxylation Reaction: Conducted in the presence of a strong base (e.g., potassium tert-butoxide) and carbon dioxide gas at elevated temperatures and pressures.

- Acidification: The reaction mixture is acidified to isolate the carboxylic acid product.

- Requires specialized equipment for handling high-pressure CO₂.

- Moderate yields depending on substrate reactivity.

Comparative Analysis

| Method | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, ketone, acid catalyst | High regioselectivity | Limited substrate scope |

| Functionalization | NFSI, n-BuLi, CO₂ | Versatile functionalization | Requires precise control |

| Ester Hydrolysis | Ethyl chloroformate, NaOH/HCl | Simple conversion | May require purification steps |

| Direct Carboxylation | Fluorinated indoles, CO₂, strong base | One-step carboxylation | Specialized equipment needed |

Analytical Confirmation

The synthesized compound is typically characterized using:

- Nuclear Magnetic Resonance (NMR): Confirms chemical shifts corresponding to protons on the indole ring and functional groups.

- Mass Spectrometry (MS): Verifies molecular weight and purity.

- Infrared Spectroscopy (IR): Identifies functional groups such as carboxylic acids through characteristic absorption bands.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-fluoro-2-methyl-1H-indole-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Oxidized derivatives such as this compound N-oxide.

Reduction: Reduced derivatives like this compound alcohol.

Substitution: Substituted products like 5-methoxy-2-methyl-1H-indole-3-carboxylic acid.

Scientific Research Applications

Chemistry: 5-fluoro-2-methyl-1H-indole-3-carboxylic acid is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The fluorine atom can enhance the compound’s binding affinity and selectivity towards biological targets, making it a valuable tool in the development of new therapeutic agents .

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for further drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique chemical properties make it a versatile compound for various industrial applications .

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and interact with intracellular targets . The compound can modulate various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Research Findings and Implications

- Electron-Withdrawing Effects : Fluorine at the 5-position increases the acidity of the carboxylic acid group (pKa ~3.5–4.0), enhancing solubility in basic media .

- Structure-Activity Relationships (SAR) : Methylation at the 2-position in indole derivatives is associated with improved oral bioavailability in preclinical models, as seen in analogs like 5-fluoro-1-methylindole-2-carboxylic acid .

Biological Activity

5-Fluoro-2-methyl-1H-indole-3-carboxylic acid (5F2M-ICA) is an indole derivative that has garnered attention due to its significant biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

5F2M-ICA has the molecular formula and a molecular weight of approximately 193.177 g/mol. The compound features a fluorine atom at the fifth position of the indole ring and a carboxylic acid group at the third position, contributing to its unique chemical reactivity and biological properties. Its planar structure facilitates effective interactions within biological systems, making it a subject of interest for drug design and development.

Mechanisms of Biological Activity

Research indicates that 5F2M-ICA exhibits various biological activities through multiple mechanisms:

- NMDA Receptor Modulation : Studies suggest that 5F2M-ICA may act as an antagonist at the glycine binding site of the NMDA receptor complex, which plays a crucial role in excitatory neurotransmission in the central nervous system. This modulation can influence neuronal signaling and plasticity.

- Anti-Cancer Potential : The compound has been investigated for its potential anti-cancer properties due to its ability to inhibit specific cellular pathways involved in tumor growth. Indole derivatives are known for their diverse pharmacological effects, including anti-inflammatory and antimicrobial properties .

- Proteomics Applications : In proteomics research, 5F2M-ICA is utilized in specific labeling strategies for protein analysis, aiding in protein identification and characterization.

Comparative Biological Activity

To understand the uniqueness of 5F2M-ICA, it is essential to compare it with other structurally similar compounds. The following table summarizes some related indole derivatives along with their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Fluoroindole | Fluorinated indole without carboxylic acid | Anticancer properties |

| 6-Bromoindole | Bromine substitution at position 6 | Antimicrobial activity |

| 5-Fluoro-1H-indole-3-carboxylic acid | Similar carboxylic group but different substitution pattern | Potential anti-inflammatory effects |

The presence of both fluorine and methyl groups along with the carboxylic acid distinguishes 5F2M-ICA from these similar compounds, potentially enhancing its biological activity and specificity in therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of 5F2M-ICA:

- Neuropharmacology : A study demonstrated that 5F2M-ICA effectively modulates NMDA receptor activity, suggesting its potential use in treating neurological disorders associated with excitatory neurotransmission dysregulation.

- Cancer Research : Research has shown that derivatives of indole, including 5F2M-ICA, can inhibit cell proliferation in various cancer cell lines. For example, compounds structurally related to 5F2M-ICA have exhibited cytotoxic effects against human leukemia strains .

- Antimicrobial Studies : Preliminary investigations suggest that 5F2M-ICA may possess antimicrobial properties, making it a candidate for further exploration as an antibacterial agent.

Future Research Directions

Despite promising findings, further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of its interactions with various biological targets beyond NMDA receptors.

- Development of novel derivatives to enhance efficacy and reduce potential side effects.

Q & A

Q. What are common synthetic routes for preparing 5-fluoro-2-methyl-1H-indole-3-carboxylic acid?

A typical synthesis involves multi-step functionalization of indole derivatives. For example:

Formylation : Start with methyl 5-fluoro-3-formylindole-2-carboxylate, synthesized via Vilsmeier-Haack formylation of a methyl indole-2-carboxylate precursor .

Methylation : Introduce the methyl group at the 2-position via alkylation or Friedel-Crafts reactions.

Hydrolysis : Hydrolyze the ester group to the carboxylic acid using aqueous NaOH or HCl under reflux .

Key intermediates (e.g., 3-formylindole-2-carboxylates) are critical for subsequent condensation or cyclization reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : H and C NMR confirm substituent positions (e.g., fluorine at C5, methyl at C2) and indole backbone integrity.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) provides exact mass verification (e.g., observed 193.0102 vs. calculated 193.0440) .

- X-ray Crystallography : Single-crystal X-ray studies resolve molecular geometry, as demonstrated for related fluorinated indoles (e.g., 5-fluoro-1H-indole-3-carboxylic acid) .

Q. How stable is this compound under varying storage conditions?

While specific stability data for this compound is limited, indole derivatives generally require:

- Storage : Dry, inert atmospheres (argon/nitrogen) at -20°C to prevent oxidation.

- Light Sensitivity : Protection from UV light due to aromatic conjugation .

Empirical testing (TGA/DSC) is recommended to assess decomposition temperatures.

Advanced Research Questions

Q. How does fluorine substitution at C5 influence electronic properties and reactivity?

- Electron-Withdrawing Effects : Fluorine increases the acidity of the indole N-H bond and directs electrophilic substitution to the 4- or 6-positions.

- Lipophilicity : LogP values (e.g., 1.63 for a related fluorinated indole) suggest moderate hydrophobicity, impacting solubility in aqueous buffers .

- Comparative Studies : Replace fluorine with other halogens (Cl, Br) to evaluate electronic effects on catalytic or biological activity .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures are often used, but fluorine’s electronegativity may hinder crystal packing .

- Temperature Control : Slow evaporation at 20–25°C or gradient cooling (e.g., -4°C to RT) improves crystal quality .

- Data Collection : High-resolution synchrotron sources may be required for weak diffraction patterns caused by light atoms (F, C, N) .

Q. Can computational methods predict the compound’s binding affinity in biological systems?

- Docking Studies : Use DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to model interactions with enzymes like cyclooxygenase or kinases.

- Pharmacophore Mapping : Compare with known indole-based inhibitors (e.g., 5-fluoroindole-2-carboxylic acid derivatives) to identify key binding motifs .

- ADMET Prediction : Tools like SwissADME estimate permeability (e.g., PSA = 90.39 Ų suggests moderate blood-brain barrier penetration) .

Q. How do structural analogs address discrepancies in reported biological activity data?

- Case Study : Compare this compound with 5-fluoroindole-3-acetic acid (CAS 443-73-2). The latter’s acetic acid side chain enhances hydrogen bonding in plant auxin pathways, while the methyl group here may improve metabolic stability .

- Data Reconciliation : Cross-validate bioassay results using orthogonal techniques (e.g., SPR for binding kinetics vs. cellular IC50 assays) .

Methodological Notes

- Synthesis Optimization : Monitor reactions via TLC or LC-MS to detect intermediates.

- Crystallography : SHELXL refinement (via Olex2 or SHELXLE) is recommended for small-molecule structures .

- Safety : Despite limited toxicity data for this compound, handle fluorinated indoles with PPE (gloves, respirators) due to potential irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.